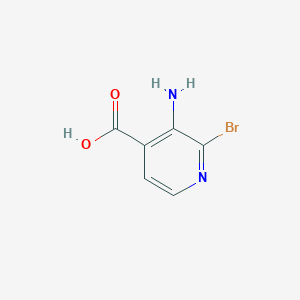

3-Amino-2-bromoisonicotinic acid

説明

The exact mass of the compound 3-Amino-2-bromoisonicotinic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Amino-2-bromoisonicotinic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Amino-2-bromoisonicotinic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

3-amino-2-bromopyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrN2O2/c7-5-4(8)3(6(10)11)1-2-9-5/h1-2H,8H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSPNPNXNZQMNHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1C(=O)O)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101271403 | |

| Record name | 3-Amino-2-bromo-4-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101271403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1269291-66-8 | |

| Record name | 3-Amino-2-bromo-4-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1269291-66-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-2-bromo-4-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101271403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-amino-2-bromopyridine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Technical Guide: Solubility Profile & Handling of 3-Amino-2-bromoisonicotinic Acid

[1][2]

Part 1: Executive Technical Synthesis[1][2]

The Zwitterionic Challenge

3-Amino-2-bromoisonicotinic acid (CAS 1269291-66-8) presents a distinct solubility challenge typical of polyfunctional pyridine derivatives.[1][2] Structurally, it possesses a basic pyridine nitrogen, a weakly basic exocyclic amine, an acidic carboxylic acid, and a lipophilic bromine atom.[1][2]

In its solid state and neutral aqueous media, this compound predominantly exists as a zwitterion (internal salt), where the carboxylic acid protonates the pyridine nitrogen.[1] This strong intermolecular ionic network renders the molecule insoluble in non-polar organic solvents (e.g., Hexanes, Toluene) and sparingly soluble in standard polar organic solvents (e.g., Dichloromethane, Ethanol) unless pH manipulation or high-dielectric solvents are employed.[1][2]

Critical Solubility Heuristics

-

Primary Dissolution Solvents: DMSO, DMF, NMP (High dielectric constant breaks zwitterionic lattice).[1][2]

-

Reaction Media: 1,4-Dioxane/Water or Toluene/Water biphasic systems (often used in Suzuki couplings) require phase transfer catalysts or pH adjustment.[1][2]

-

Purification Lever: The molecule exhibits an Isoelectric Point (pI) where solubility is minimal.[2] Exploiting this pI via pH adjustment is the most efficient purification method.[2]

Part 2: Physicochemical Profile & Solubility Data[1][2][3]

Structural Analysis[1][3]

-

Core Scaffold: Isonicotinic acid (Pyridine-4-carboxylic acid).[1][2][3]

-

Substituents:

-

Estimated pKa Values:

-

(Pyridinengcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted"> -

(COOH): ~3.5 – 4.5.ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted"> -

(ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

-

Solvent Compatibility Table[1][3]

| Solvent Class | Specific Solvent | Solubility Rating | Application Notes |

| Polar Aprotic | DMSO | High (>50 mg/mL) | Ideal for NMR, stock solutions, and nucleophilic substitutions.[1][2] |

| DMF, NMP | High | Primary reaction solvents; difficult to remove (high BP).[1][2] | |

| Acetonitrile | Low/Moderate | Soluble at reflux; poor at RT due to zwitterionic packing.[2] | |

| Polar Protic | Methanol, Ethanol | Moderate | Solubility improves significantly with heat or addition of acid (HCl).[1][2] |

| Water | pH Dependent | Insoluble at neutral pH (pI).[2] Soluble at pH < 1 or pH > 9.[2] | |

| Non-Polar | DCM, Chloroform | Very Low | Ineffective for dissolution; useful as antisolvents.[1][2] |

| Hexanes, Toluene | Insoluble | Strictly antisolvents for precipitation.[1][2] | |

| Ethers | THF, 1,4-Dioxane | Moderate | Good for synthesis, often requires heating.[1] |

Part 3: Experimental Protocols

Protocol A: Gravimetric Solubility Determination (Self-Validating)

Use this protocol to generate precise solubility data for your specific batch/polymorph.[1][2]

-

Preparation: Weigh 50 mg of 3-Amino-2-bromoisonicotinic acid into a 4 mL HPLC vial.

-

Solvent Addition: Add the target solvent in 100 µL increments.

-

Equilibration: Vortex for 60 seconds after each addition. If undissolved, sonicate for 5 minutes at 25°C.

-

Visual Check:

-

Validation: If soluble, filter the solution through a 0.45 µm PTFE filter and inject into HPLC to verify structural integrity (ensure no solvolysis occurs, e.g., in MeOH).

Protocol B: Isoelectric Precipitation (Purification Strategy)

This method avoids chromatography by exploiting the pH-solubility profile.[1]

-

Dissolution: Dissolve crude material in minimal 1M NaOH (aq). The compound forms the soluble sodium carboxylate salt.[2]

-

Filtration: Filter off any insoluble non-polar impurities (e.g., decarboxylated byproducts).[2]

-

Precipitation: Slowly add 1M HCl while stirring. Monitor pH.

-

Target Point: As pH approaches 3.5–4.0 (approximate pI), the zwitterion will crash out as a solid.[2]

-

Collection: Filter the precipitate, wash with cold water (removes inorganic salts), then wash with Hexanes (removes organic oils).[1][2]

-

Drying: Vacuum dry at 45°C to remove trace water.[2]

Part 4: Visualization (Logic & Workflow)[1][2][3]

Figure 1: Solubility & Workup Decision Logic

Caption: Logical flow for selecting solvents based on application and pH manipulation strategies.

Part 5: References & Authority[1][2][3][5]

The protocols and data above are synthesized from standard organic chemistry principles regarding aminopyridine carboxylic acids and specific safety/handling data for halogenated pyridines.

-

PubChem. Compound Summary: 3-Amino-2-bromoisonicotinic acid (CAS 1269291-66-8).[1][2][4] National Library of Medicine.[2] Accessed October 26, 2023.[1][2]

-

SynHet. Product Data Sheet: 3-Amino-2-bromoisonicotinic acid.[1][2][4] SynHet Catalog.[2]

-

Sigma-Aldrich. Amino Acids Reference Chart & pKa Values.[2] (Used for pKa estimation of pyridine/amino acid scaffolds).[2]

-

ResearchGate. Discussions on Purification of Boc-Amino Acids and Zwitterions. (Context for isoelectric precipitation protocols).

Sources

- 1. Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3-Bromoisonicotinic acid | C6H4BrNO2 | CID 817972 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Aminoisonicotinic acid | C6H6N2O2 | CID 459531 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Amino-2-bromoisonicotinic acid [synhet.com]

The Isomeric Dichotomy: A Comparative Analysis of 3-Amino-2-bromoisonicotinic Acid and 2-Amino-3-bromoisonicotinic Acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Isonicotinic acid, the pyridine-4-carboxylic acid scaffold, is a cornerstone in medicinal chemistry and materials science. Its derivatives form the basis of numerous pharmaceuticals, including prominent anti-tuberculosis agents. The introduction of multiple substituents onto this heterocyclic core creates a vast chemical space, where subtle changes in the substitution pattern can lead to profound differences in chemical reactivity, physical properties, and biological activity. This guide provides a detailed comparative analysis of two constitutional isomers: the documented compound 3-Amino-2-bromoisonicotinic acid and its theoretical counterpart, 2-Amino-3-bromoisonicotinic acid .

For researchers in drug discovery and process development, understanding the distinct characteristics imparted by the specific placement of the amino and bromo groups is paramount. This document delves into the structural, spectroscopic, and reactive disparities between these two molecules. We will explore the known properties of 3-Amino-2-bromoisonicotinic acid and provide a predictive analysis for the undocumented 2-Amino-3-bromoisonicotinic acid, grounded in fundamental principles of organic chemistry. This comparative framework aims to equip scientists with the insights needed to rationally design synthetic routes and anticipate the behavior of these valuable chemical building blocks.

Part 1: Molecular Structure and Isomerism

The core difference between the two molecules lies in the arrangement of the amino (-NH₂) and bromo (-Br) substituents on the isonicotinic acid framework. Both share the same molecular formula (C₆H₅BrN₂O₂) and molecular weight, classifying them as constitutional isomers. However, the connectivity of the atoms is distinct, leading to unique chemical entities.

-

3-Amino-2-bromoisonicotinic acid : The amino group is at the C-3 position, and the bromine atom is at the C-2 position.

-

2-Amino-3-bromoisonicotinic acid : The amino group is at the C-2 position, and the bromine atom is at the C-3 position.

This seemingly minor positional shift has significant consequences for the molecule's electronic distribution, steric profile, and intermolecular bonding capabilities.

Caption: Chemical structures of the two isomers.

Part 2: Physicochemical Properties - Known vs. Predicted

A comparison of the fundamental physicochemical properties highlights the distinct identities of these isomers. While data for 3-Amino-2-bromoisonicotinic acid is available from chemical suppliers, the properties for its 2-amino-3-bromo counterpart must be predicted based on established chemical principles and comparison with analogous structures.

| Property | 3-Amino-2-bromoisonicotinic acid | 2-Amino-3-bromoisonicotinic acid (Predicted) | Rationale for Prediction |

| IUPAC Name | 3-Amino-2-bromopyridine-4-carboxylic acid[1] | 2-Amino-3-bromopyridine-4-carboxylic acid | Standard IUPAC nomenclature. |

| CAS Number | 1269291-66-8[1] | Not documented | Extensive database searches yield no CAS number for this specific isomer. |

| Molecular Formula | C₆H₅BrN₂O₂ | C₆H₅BrN₂O₂ | Isomers share the same molecular formula. |

| Molecular Weight | 217.02 g/mol | 217.02 g/mol | Isomers share the same molecular weight. |

| Predicted pKa₁ (COOH) | ~2.5 - 3.5 | ~3.0 - 4.0 | The electron-withdrawing bromine at the ortho (C-2) position in the 3-amino isomer will have a stronger acid-strengthening inductive effect on the C-4 carboxyl group compared to the bromine at the meta (C-3) position in the 2-amino isomer. |

| Predicted pKa₂ (NH₂) | ~1.5 - 2.5 | ~2.0 - 3.0 | The amino group at C-2 is more directly conjugated with the ring nitrogen, which can influence its basicity. The proximity of the bromine and carboxylic acid groups in both isomers significantly reduces the basicity of the amino group compared to simple aminopyridines. |

| Melting Point | Not available | Expected to be a high-melting solid (>200 °C) | Like most amino-bromo-pyridyl-carboxylic acids, strong intermolecular hydrogen bonding (carboxyl-carboxyl, amino-carboxyl, amino-nitrogen) is expected to result in a high melting point. The precise value depends on the crystal packing efficiency, which differs between isomers. |

Part 3: Spectroscopic Differentiation

The distinct electronic environments in the two isomers would result in clearly distinguishable spectroscopic signatures, particularly in Nuclear Magnetic Resonance (NMR) spectroscopy.

¹H NMR Spectroscopy (Predicted)

Both isomers would show two signals in the aromatic region, corresponding to the protons at C-5 and C-6. Each signal would appear as a doublet due to coupling with the adjacent proton (J ≈ 5 Hz). The key differentiator is the chemical shift (δ) of these protons:

-

3-Amino-2-bromoisonicotinic acid : The amino group at C-3 is a strong resonance donor, particularly to the ortho (C-2, C-4) and para (C-6) positions. The bromine at C-2 has a deshielding inductive effect. The proton at C-6 (para to -NH₂) is expected to be significantly shielded (shifted upfield) compared to the proton at C-5. We would predict H-6 to appear around δ 7.8-8.0 ppm and H-5 around δ 8.2-8.4 ppm.

-

2-Amino-3-bromoisonicotinic acid : The amino group at C-2 is also a powerful ortho/para director, exerting a strong shielding effect on the C-3 and C-5 positions. The proton at C-5 (ortho to the carboxyl group, para to the amino group) would be strongly shielded. The proton at C-6 is meta to the amino group and will be less affected. Therefore, H-5 is predicted to be shifted significantly upfield relative to H-6. We would predict H-5 to appear around δ 7.6-7.8 ppm and H-6 around δ 8.3-8.5 ppm.

¹³C NMR Spectroscopy (Predicted)

The carbon spectra would also show clear differences. The most notable would be the chemical shifts of the carbon atoms directly attached to the substituents.

-

In the 3-amino-2-bromo isomer, the signal for C-2 (bonded to Br) would be downfield, while the signal for C-3 (bonded to NH₂) would be shifted significantly upfield due to the strong shielding effect of the amino group.

-

In the 2-amino-3-bromo isomer, the roles would be reversed: C-2 (bonded to NH₂) would be strongly shielded, while C-3 (bonded to Br) would be less shielded.

Part 4: Synthesis and Reactivity

The isomeric arrangement dictates not only the physical properties but also the synthetic accessibility and subsequent chemical reactivity of the molecules.

Synthetic Accessibility

The synthesis of these isomers likely begins with appropriately substituted isonicotinic acids or pyridines. The directing effects of the substituents are critical in determining the feasibility and regioselectivity of the synthetic route.

-

3-Amino-2-bromoisonicotinic acid (Known Isomer) : A plausible synthesis could start from 3-aminoisonicotinic acid.[2] The amino group at C-3 is an ortho, para-director for electrophilic substitution. Bromination would be directed to the C-2 and C-6 positions. Achieving selectivity for the C-2 position over the C-6 position could be challenging and may require specific reaction conditions or a more complex, multi-step route involving protecting groups.

-

2-Amino-3-bromoisonicotinic acid (Theoretical Isomer) : This isomer appears more synthetically accessible. Starting with 2-aminoisonicotinic acid, the strongly activating 2-amino group directs electrophilic bromination to the C-3 and C-5 positions.[3] Given that the C-3 position is sterically accessible and electronically activated, direct bromination should proceed with reasonable regioselectivity. A precedent for the selective bromination of 2-aminopyridine at the 3-position exists, supporting this proposed pathway.[4]

Caption: A potential workflow for the synthesis of the theoretical isomer.

Differential Reactivity

The position of the bromine atom, a key handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), is critical for reactivity.

-

Reactivity of the C-Br Bond : In pyridines, the C-2 and C-4 positions are more electron-deficient and generally more reactive towards nucleophilic aromatic substitution and oxidative addition in palladium-catalyzed coupling reactions than the C-3 position.[5][6]

-

3-Amino-2-bromoisonicotinic acid : The bromine is at the activated C-2 position. This suggests that this isomer would be more reactive in typical cross-coupling reactions. The adjacent C-3 amino group will further modulate this reactivity through its electronic and steric effects.

-

2-Amino-3-bromoisonicotinic acid : The bromine is at the less reactive C-3 position. While the adjacent C-2 amino group provides electronic activation, this isomer is predicted to be the less reactive of the two in C-Br bond transformations. This difference in reactivity is a crucial consideration for any synthetic chemist planning to use these isomers as building blocks.

-

Part 5: Potential Applications & Biological Significance

While no specific biological activity has been reported for these exact isomers, the aminobromo-substituted pyridine carboxylic acid motif is prevalent in pharmacologically active compounds. The spatial arrangement of the hydrogen bond donors (-NH₂, -COOH), hydrogen bond acceptors (N-ring, C=O), and the lipophilic bromine atom is critical for molecular recognition by biological targets such as enzymes and receptors.

The two isomers present distinct three-dimensional pharmacophores. The relative orientation of the amino and bromo groups will dictate how each molecule can fit into a protein's binding pocket. For example, if a hydrogen bond with the amino group and a halogen bond with the bromine atom are both critical for binding affinity, the specific 2,3- or 3,2-arrangement would be the primary determinant of biological activity. Therefore, a synthetic program targeting a specific protein would likely find that only one of these isomers possesses the desired activity.

Part 6: Experimental Protocol - Synthesis of a Key Precursor

As 2-Amino-3-bromoisonicotinic acid is not a commercially available compound, its synthesis would be a necessary first step for any research. A critical transformation is the selective bromination of an aminopyridine precursor. The following protocol, adapted from established procedures for the synthesis of 2-amino-3-bromopyridine, outlines a reliable method for preparing a key building block.[4]

Protocol: Synthesis of 2-Amino-3-bromopyridine

Disclaimer: This protocol must be carried out by trained personnel in a properly equipped chemical laboratory with appropriate safety precautions, including the use of a fume hood and personal protective equipment.

Materials:

-

2-Aminopyridine

-

Liquid Bromine (Br₂)

-

Acetic Acid (glacial)

-

Sodium Hydroxide (NaOH) solution (e.g., 10 M)

-

Anhydrous organic solvent (e.g., Dichloromethane or Chloroform)

-

Water (deionized)

-

Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄) for drying

Procedure:

-

Dissolution: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 2-aminopyridine (1.0 eq.) in the chosen organic solvent.

-

Cooling: Cool the solution to 0 °C using an ice-salt bath.

-

Initial Bromination: While maintaining the temperature at 0 °C, add half of the total liquid bromine (0.5 eq.) dropwise via the dropping funnel. The rate of addition should be controlled to keep the temperature from rising significantly.

-

Warming and Acid Addition: After the initial bromine addition, allow the reaction mixture to warm to 10-20 °C. Then, slowly add acetic acid (as per the referenced patent, this can facilitate the reaction).

-

Second Bromination: Re-cool the mixture to below 0 °C. Add the remaining half of the liquid bromine (0.5 eq.) dropwise.

-

Reaction: After the addition is complete, allow the mixture to warm to the temperature specified in the literature (e.g., 50-60 °C) and stir for the required time (e.g., 1-2 hours) to ensure the reaction goes to completion. Monitor the reaction by TLC or LC-MS.

-

Quenching and Neutralization: Cool the reaction mixture to room temperature. Carefully add aqueous sodium hydroxide solution to neutralize the acetic acid and any remaining HBr, adjusting the pH to ~7.

-

Extraction: Transfer the mixture to a separatory funnel. If a biphasic mixture is not present, add water. Extract the aqueous layer three times with the organic solvent.

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification and Validation: The crude product, 2-amino-3-bromopyridine, can be purified by column chromatography or recrystallization. The identity and purity of the final product must be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, MS). This validated precursor can then be used in subsequent steps (e.g., carboxylation) to attempt the synthesis of the target 2-amino-3-bromoisonicotinic acid.

Conclusion

The comparison between 3-Amino-2-bromoisonicotinic acid and 2-Amino-3-bromoisonicotinic acid serves as a compelling case study in the importance of constitutional isomerism in organic chemistry. While sharing an identical molecular formula, these two compounds are fundamentally distinct entities.

3-Amino-2-bromoisonicotinic acid is a known, albeit specialized, chemical available through synthesis-on-demand. Its structure, with bromine at the reactive C-2 position, suggests it is a promising substrate for nucleophilic substitution and cross-coupling reactions.

Conversely, 2-Amino-3-bromoisonicotinic acid is not documented in major chemical databases, but its synthesis appears theoretically straightforward via electrophilic bromination of 2-aminoisonicotinic acid. Its predicted chemical properties, including a less reactive C-Br bond at the C-3 position, contrast sharply with its isomer.

For the medicinal chemist and the process scientist, these differences are not trivial. They dictate the choice of synthetic strategy, the conditions required for subsequent transformations, and ultimately, the potential for a molecule to interact with a biological target. This guide underscores the necessity of considering the nuanced effects of substituent placement on heterocyclic scaffolds to accelerate discovery and development.

References

- Royal Society of Chemistry. (n.d.). Supporting Information for [Paper Title]. Retrieved February 12, 2026, from [Source URL, if available - currently a generic RSC link]

-

Pearson. (2024). EAS Reactions of Pyridine. Retrieved February 12, 2026, from [Link]

-

Wikipedia. (n.d.). Pyridine. Retrieved February 12, 2026, from [Link]

-

LibreTexts Chemistry. (2021). 11.7: Heterocyclic Amines. Retrieved February 12, 2026, from [Link]

-

Wenthold, P. G., et al. (n.d.). Comparison of the Reactivity of the Three Distonic Isomers of the Pyridine Radical Cation Toward Tetrahydrofuran in Solution and in the Gas Phase. PMC. Retrieved February 12, 2026, from [Link]

-

Royal Society of Chemistry. (2020). Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. Retrieved February 12, 2026, from [Link]

-

PubChem. (n.d.). 2-Amino-5-bromonicotinic acid. Retrieved February 12, 2026, from [Link]

-

PubChem. (n.d.). 3-Bromoisonicotinic acid. Retrieved February 12, 2026, from [Link]

- Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI). Retrieved February 12, 2026, from [Source URL, if available - currently a generic RSC link]

-

The Journal of Physical Chemistry A. (n.d.). An ab Initio Study of the Effect of Substituents on the n → π Interactions between 7-Azaindole and 2,6-Difluorosubstituted Pyridines*. ACS Publications. Retrieved February 12, 2026, from [Link]

-

PubChem. (n.d.). 2-Amino-3-bromobutanoic acid. Retrieved February 12, 2026, from [Link]

-

ResearchGate. (n.d.). Reactions of 2‐halopyridines to form 2‐alkyl pyridines. Retrieved February 12, 2026, from [Link]

-

PMC. (n.d.). Continuous‐Flow Divergent Lithiation of 2,3‐Dihalopyridines: Deprotolithiation versus Halogen Dance. Retrieved February 12, 2026, from [Link]

-

PubChem. (n.d.). 3-Aminoisonicotinic acid. Retrieved February 12, 2026, from [Link]

-

ChemRxiv. (2022). 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. Retrieved February 12, 2026, from [Link]

-

LibreTexts Chemistry. (2022). 26.4: Synthesis of Amino Acids. Retrieved February 12, 2026, from [Link]

-

OpenStax. (n.d.). 26.3 Synthesis of Amino Acids. Retrieved February 12, 2026, from [Link]

- Google Patents. (2014). CN103664765A - Preparation method of 2-amino-3-bromopyridine.

-

PubChem. (n.d.). 2-Bromoisonicotinic acid. Retrieved February 12, 2026, from [Link]

Sources

- 1. 3-Amino-2-bromoisonicotinic acid [synhet.com]

- 2. 3-Aminoisonicotinic acid | C6H6N2O2 | CID 459531 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page Not Found | Study Prep in Pearson+ [pearson.com]

- 4. CN103664765A - Preparation method of 2-amino-3-bromopyridine - Google Patents [patents.google.com]

- 5. Pyridine - Wikipedia [en.wikipedia.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

A Comprehensive Technical Guide to 3-Amino-2-bromoisonicotinic Acid for Advanced Research and Development

Introduction: In the landscape of modern medicinal chemistry and drug development, the strategic design of molecular building blocks is paramount. Heterocyclic compounds, particularly substituted pyridines, form the backbone of numerous active pharmaceutical ingredients (APIs). This guide provides an in-depth technical overview of 3-Amino-2-bromoisonicotinic acid, a trifunctional heterocyclic intermediate poised for significant utility in synthetic chemistry. Designed for researchers, medicinal chemists, and drug development professionals, this document elucidates the core molecular properties, synthetic rationale, and strategic applications of this valuable compound, grounding all claims in established chemical principles and authoritative sources.

Part 1: Core Molecular Profile and Physicochemical Data

3-Amino-2-bromoisonicotinic acid (IUPAC Name: 3-Amino-2-bromopyridine-4-carboxylic acid) is a specialized pyridine derivative featuring three distinct functional groups: an amine, a bromine atom, and a carboxylic acid. This unique arrangement on a biologically relevant pyridine scaffold provides a versatile platform for constructing complex molecular architectures.

Key Chemical Identifiers and Properties

The fundamental properties of 3-Amino-2-bromoisonicotinic acid are summarized below. These identifiers are critical for accurate sourcing, documentation, and regulatory compliance.

| Property | Value | Source |

| IUPAC Name | 3-Amino-2-bromopyridine-4-carboxylic acid | [1] |

| CAS Number | 1269291-66-8 | [1][2] |

| Molecular Formula | C₆H₅BrN₂O₂ | [2] |

| Molecular Weight | 217.02 g/mol | [2] |

| SMILES | C1=CN=C(C(=C1C(=O)O)N)Br | N/A |

| Purity | Typically ≥95% | N/A |

| Storage Conditions | Keep in a dark place, under an inert atmosphere, at 2-8°C. | [2] |

| GHS Hazard Symbol | GHS07 (Harmful/Irritant) | [1] |

Safety and Handling: As with all laboratory reagents, 3-Amino-2-bromoisonicotinic acid should be handled with care in a well-ventilated area, such as a chemical fume hood.[3] Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory.[3] Avoid inhalation of dust and direct contact with skin and eyes.[3] In case of contact, rinse the affected area thoroughly with water.[3] While specific toxicological properties have not been exhaustively investigated, the compound is classified as a skin and eye irritant.

Part 2: Synthetic Strategy and Mechanistic Rationale

While specific, peer-reviewed syntheses for 3-Amino-2-bromoisonicotinic acid are not widely published, a plausible and logical synthetic pathway can be constructed from foundational organic chemistry principles. The following proposed workflow illustrates a rational approach, emphasizing the causal choices behind each transformation.

Proposed Retrosynthetic Analysis and Forward Synthesis

The synthesis can be logically approached by starting with a commercially available isonicotinic acid derivative and sequentially installing the required functional groups. The key challenge lies in controlling the regioselectivity of the substitutions on the pyridine ring.

Step-by-Step Rationale:

-

Esterification: The synthesis commences by protecting the carboxylic acid of isonicotinic acid as an ester (e.g., a methyl ester). This is a critical first step to prevent the acidic proton from interfering with subsequent organometallic or strongly acidic reactions.

-

Directed Bromination: Direct bromination of the pyridine ring can be challenging. A directed ortho-metalation approach is often effective. Treatment with a strong base like n-butyllithium (n-BuLi) can selectively deprotonate the C2 position, followed by quenching with an electrophilic bromine source (e.g., Br₂) to install the bromine atom regioselectively.

-

Nitration: With the 2-position blocked by bromine, nitration using a standard nitrating mixture (HNO₃/H₂SO₄) is expected to proceed at the C3 position, which is activated by the ring nitrogen and influenced by the existing bromo substituent.

-

Nitro Group Reduction: The nitro group is a versatile precursor to an amine. A selective reduction, for instance using tin(II) chloride (SnCl₂) in hydrochloric acid, will convert the nitro group to the desired primary amine without affecting the bromine atom or the ester.

-

Hydrolysis: The final step involves the hydrolysis of the ester group to reveal the carboxylic acid. This is typically achieved under basic conditions (e.g., using lithium hydroxide) followed by acidic workup to yield the final product.

Part 3: Applications in Drug Discovery and Medicinal Chemistry

The true value of 3-Amino-2-bromoisonicotinic acid lies in its identity as a trifunctional synthetic building block. Each functional group offers a distinct chemical handle for molecular elaboration, making it an ideal scaffold for generating libraries of diverse compounds in drug discovery campaigns.[4] The pyridine core itself is a privileged structure in medicinal chemistry, found in numerous approved drugs.[4][5]

-

The Bromo Group (C2): This is arguably the most versatile handle for building molecular complexity. It serves as a prime site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the efficient introduction of a wide variety of aryl, heteroaryl, or alkyl groups.[4] This capability is fundamental for exploring the structure-activity relationship (SAR) of a drug candidate.

-

The Amino Group (C3): The primary amine is a key hydrogen bond donor and a nucleophile. It can be readily acylated to form amides, sulfonamides, or ureas, which are common functionalities for engaging with biological targets. Its presence is crucial for mimicking natural amino acid interactions within protein binding pockets.

-

The Carboxylic Acid Group (C4): This group serves as another excellent point for modification, typically through amide or ester formation.[4] It can be coupled with various amines or alcohols to extend the molecule or attach it to other scaffolds. Furthermore, esterification of the carboxylic acid with an amino acid moiety is a well-established strategy for creating prodrugs, which can enhance the solubility, permeability, and overall bioavailability of a parent drug.[6][7]

Part 4: Exemplar Experimental Protocol

To illustrate the practical utility of this building block, the following section provides a representative, self-validating protocol for a Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern synthetic chemistry.

Protocol: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Objective: To couple an arylboronic acid to the C2 position of 3-Amino-2-bromoisonicotinic acid, demonstrating the reactivity of the bromo group.

Materials:

-

3-Amino-2-bromoisonicotinic acid (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Pd(PPh₃)₄ (Palladium tetrakis(triphenylphosphine)) (0.05 eq)

-

Potassium Carbonate (K₂CO₃) (3.0 eq)

-

Solvent: 1,4-Dioxane and Water (4:1 ratio)

-

Round-bottom flask, condenser, magnetic stirrer, nitrogen/argon inlet.

Step-by-Step Methodology:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add 3-Amino-2-bromoisonicotinic acid (1.0 eq), the chosen arylboronic acid (1.2 eq), potassium carbonate (3.0 eq), and Pd(PPh₃)₄ (0.05 eq).

-

Causality: An inert atmosphere is crucial to prevent the oxidation and deactivation of the palladium(0) catalyst. The base (K₂CO₃) is essential for the transmetalation step of the catalytic cycle.

-

-

Solvent Addition: Add the degassed 4:1 dioxane/water solvent mixture to the flask. The mixture should be stirred to ensure all solids are suspended.

-

Causality: The solvent system is chosen to dissolve both the organic starting materials and the inorganic base. Degassing (by bubbling nitrogen through the solvent) removes dissolved oxygen, further protecting the catalyst.

-

-

Heating and Monitoring: Fit the flask with a condenser and heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Causality: Heating provides the necessary activation energy for the catalytic cycle to proceed at an efficient rate. Monitoring is a self-validating step to confirm the consumption of starting material and the formation of the product before proceeding to workup.

-

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Causality: The aqueous workup removes the inorganic base and salts. The brine wash helps to remove residual water from the organic layer.

-

-

Purification: Concentrate the organic layer under reduced pressure. Purify the resulting crude product by column chromatography on silica gel or by recrystallization to obtain the pure coupled product.

-

Causality: Purification is necessary to remove any unreacted starting materials, catalyst residues, and byproducts, ensuring the final compound's integrity for subsequent use.

-

Conclusion

3-Amino-2-bromoisonicotinic acid is more than a simple chemical; it is a strategically designed platform for innovation in pharmaceutical and materials science. Its trifunctional nature provides chemists with orthogonal handles for sequential, controlled modifications, enabling the rapid and efficient synthesis of novel and complex molecules. Understanding its core properties, synthetic logic, and applicative potential empowers researchers to leverage this building block to its fullest extent, accelerating the discovery and development of next-generation chemical entities.

References

-

PubChem. (2025). 3-Bromoisonicotinic acid. National Center for Biotechnology Information. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding 3-Bromoisonicotinic Acid: Applications & Sourcing from China. [Link]

-

PubChem. (2026). 3-Aminoisonicotinic acid. National Center for Biotechnology Information. [Link]

-

Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 3-(Boc-amino)propylbromide. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Essential Role of 3-Bromoisonicotinic Acid in Modern Organic Synthesis. [Link]

-

Chemistry LibreTexts. (2022). 26.4: Synthesis of Amino Acids. [Link]

-

CP Lab Safety. (n.d.). 3-Amino-5-bromoisonicotinic acid, 95% Purity, C6H5BrN2O2, 100 mg. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding 3-Bromoisonicotinic Acid: Properties and Industrial Applications. [Link]

-

METU. (2014). synthesis of metal binding artificial amino acids. [Link]

-

MDPI. (n.d.). Amino Acids in the Development of Prodrugs. [Link]

-

Organic Syntheses. (n.d.). 3-aminopyridine. [Link]

-

MDPI. (n.d.). Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. [Link]

-

MDPI. (n.d.). Synthesis of New Phenothiazine/3-cyanoquinoline and Phenothiazine/3-aminothieno[2,3-b]pyridine(-quinoline) Heterodimers. [Link]

-

International Journal of Pharmaceutical Sciences. (n.d.). Pro-Drug Development. [Link]

Sources

- 1. 3-Amino-2-bromoisonicotinic acid [synhet.com]

- 2. 1269291-66-8|3-Amino-2-bromoisonicotinic acid|BLD Pharm [bldpharm.com]

- 3. fishersci.com [fishersci.com]

- 4. nbinno.com [nbinno.com]

- 5. Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. ijpsjournal.com [ijpsjournal.com]

Synthesis of pyrido[3,4-d]pyrimidine derivatives using 3-Amino-2-bromoisonicotinic acid

Application Note: Strategic Synthesis of Pyrido[3,4-d]pyrimidine Derivatives Using 3-Amino-2-bromoisonicotinic Acid as a Divergent Scaffold

Executive Summary

The pyrido[3,4-d]pyrimidine scaffold is a privileged pharmacophore in medicinal chemistry, serving as the core structure for numerous kinase inhibitors (e.g., EGFR, VEGFR, and PI3K inhibitors). This application note details a robust, self-validating protocol for synthesizing 8-bromo-pyrido[3,4-d]pyrimidine derivatives starting from 3-amino-2-bromoisonicotinic acid .

The presence of the bromine atom at the C-8 position (derived from the C-2 position of the pyridine precursor) provides a critical orthogonal handle for late-stage diversification via palladium-catalyzed cross-coupling, enabling the rapid generation of Structure-Activity Relationship (SAR) libraries.

Chemical Logic & Retrosynthesis

The synthesis exploits the ortho-disposition of the amino and carboxylic acid groups on the pyridine ring to effect a condensation-cyclization.

-

Starting Material: 3-Amino-2-bromoisonicotinic acid (3-Amino-2-bromo-4-pyridinecarboxylic acid).

-

Regiochemistry: The carboxylic acid at C-4 and the amine at C-3 of the pyridine ring fuse to form the pyrimidine ring. The bromine atom at C-2 of the pyridine maps to the C-8 position of the final pyrido[3,4-d]pyrimidine system.

-

Strategic Advantage: The 8-bromo group is electronically distinct from the reactive C-4 position (generated after activation), allowing for sequential, selective functionalization.

Experimental Protocols

Phase A: Cyclization to the Core Scaffold

Objective: Construct the bicyclic system while preserving the bromine handle.

Reagents:

-

3-Amino-2-bromoisonicotinic acid (1.0 equiv)

-

Formamide (Excess, acts as solvent and reagent)

-

Optional: Ammonium acetate (catalytic)

Protocol:

-

Setup: Charge a round-bottom flask with 3-amino-2-bromoisonicotinic acid (e.g., 5.0 g).

-

Solvent Addition: Add Formamide (10–15 volumes, ~50–75 mL). The solid may not dissolve immediately.

-

Reaction: Heat the mixture to 140–150 °C with stirring.

-

Mechanism:[1][2][3][4][5][6][7] Thermal condensation occurs.[8] The formamide acts as a C1 source (methine bridge) and ammonia source (if needed), though the primary amine is already present.

-

Monitoring: Monitor by LC-MS. The starting material (acid) will disappear, and a new peak corresponding to the mass of the product (M+H = ~226/228 for Br isotopes) will appear. Reaction time is typically 6–12 hours.

-

-

Workup: Cool the reaction mixture to room temperature. The product, 8-bromo-pyrido[3,4-d]pyrimidin-4(3H)-one , often precipitates upon cooling.

-

Isolation: Dilute with water (2x volume) and stir for 30 minutes. Filter the precipitate.[8] Wash the cake with water and cold ethanol to remove residual formamide.

-

Drying: Dry under vacuum at 50 °C.

-

Expected Yield: 70–85%.[2]

-

Appearance: Off-white to pale yellow solid.

-

Phase B: Activation (Chlorination)

Objective: Convert the C-4 carbonyl (lactam) into a reactive chloro-group for nucleophilic substitution.

Reagents:

-

8-Bromo-pyrido[3,4-d]pyrimidin-4(3H)-one (from Phase A)

-

Phosphorus oxychloride (POCl₃) (5–10 equiv)

-

Catalyst: DMF (3–5 drops)

Protocol:

-

Safety Note: POCl₃ is corrosive and reacts violently with water. Work in a fume hood.

-

Setup: Suspend the starting material in POCl₃. Add catalytic DMF.

-

Reaction: Reflux (approx. 105 °C) for 2–4 hours. The suspension should clear as the chloro-derivative is formed.

-

Monitoring: Aliquot a drop into MeOH (forms the methyl ether) for TLC/LC-MS analysis to confirm conversion.

-

Workup (Quench): Remove excess POCl₃ under reduced pressure (rotary evaporator with a caustic trap).

-

Neutralization: Pour the residue slowly onto crushed ice/water with vigorous stirring. Neutralize carefully with saturated NaHCO₃ or NH₄OH to pH ~7–8.

-

Extraction: Extract with Dichloromethane (DCM) or Ethyl Acetate. Dry organics over Na₂SO₄ and concentrate.

-

Product: 8-Bromo-4-chloropyrido[3,4-d]pyrimidine .

-

Stability: Store under inert atmosphere at 4 °C; hydrolytically unstable over long periods.

-

Phase C: Divergent Library Synthesis

Objective: Sequential functionalization at C-4 (SNAr) and C-8 (Suzuki).

Step C1: SNAr at C-4 (The "Head" Group)

-

Dissolve 8-bromo-4-chloropyrido[3,4-d]pyrimidine in Isopropanol or DMF.

-

Add the desired amine (e.g., aniline, morpholine) (1.1 equiv) and a base (DIPEA, 2.0 equiv).

-

Stir at RT or mild heat (40–60 °C). The C-4 chloride is highly reactive due to the electron-deficient nature of the ring.

-

Isolate the 4-amino-8-bromo intermediate.

Step C2: Suzuki Coupling at C-8 (The "Tail" Group)

-

Dissolve the 4-amino-8-bromo intermediate in 1,4-Dioxane/Water (4:1).

-

Add Aryl Boronic Acid (1.2 equiv), Na₂CO₃ (2.0 equiv).

-

Degas with Nitrogen/Argon.

-

Add Pd catalyst (e.g., Pd(dppf)Cl₂ or Pd(PPh₃)₄, 5 mol%).

-

Heat to 80–100 °C for 4–12 hours.

-

Purify via column chromatography.

Data Summary & Troubleshooting

| Parameter | Phase A (Cyclization) | Phase B (Chlorination) | Phase C (SNAr) |

| Key Reagent | Formamide | POCl₃ / DMF | Primary/Secondary Amine |

| Temp | 140–150 °C | 105 °C (Reflux) | RT to 60 °C |

| Critical Control | Temperature maintenance; ensure complete consumption of acid. | Moisture exclusion; complete removal of POCl₃ before quenching. | Stoichiometry of amine to prevent bis-addition (rare but possible). |

| Typical Yield | 75–85% | 80–95% | 85–95% |

| Troubleshooting | If product doesn't precipitate, concentrate formamide or adjust pH to 5–6. | If hydrolysis occurs (reversion to 'one'), ensure quench is cold and rapid. | If reaction is slow, switch solvent to DMF or NMP and increase temp. |

Pathway Visualization

The following diagram illustrates the divergent synthesis pathway, highlighting the sequential activation of the scaffold.

Caption: Divergent synthetic pathway from 3-amino-2-bromoisonicotinic acid to disubstituted pyrido[3,4-d]pyrimidine libraries.

References

-

Review of Pyrido[3,4-d]pyrimidine Synthesis: Campos, J. F., Besson, T., & Berteina-Raboin, S. (2022).[8][9] Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Pharmaceuticals, 15(3), 352.[9] [Link]

-

Biological Activity of Pyrido[3,4-d]pyrimidines: Ding, H. W., et al. (2022). Design, synthesis and anti-tumor activity studies of novel pyrido[3,4-d]pyrimidine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link] (Analogous context for PDK1 inhibitors).

-

General Methods for Pyridine-to-Pyridopyrimidine Cyclization: Showalter, H. D. H. (2010). Progress in the synthesis of pyrido[2,3-d]pyrimidine and pyrido[3,4-d]pyrimidine scaffolds.[8][9][10] Journal of Organic Chemistry. (Textbook reference for formamide cyclization conditions).

-

Analogous Triciribine Synthesis (Cyclization Logic): Ptak, R. G., et al. (2008). An Expedient Total Synthesis of Triciribine. Nucleosides, Nucleotides and Nucleic Acids. [Link]

Sources

- 1. Design, synthesis and anti-tumor activity studies of novel pyrido[3, 4-d]pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Urea cycle - Wikipedia [en.wikipedia.org]

- 5. Three-Component Reaction of Tautomeric Amidines with 3-Ferrocenylmethylidene-2,4-pentanedione. Formation of Polymeric Coordination Complexes of Potassium Ferrocenyl-(hexahydro)pyrimidoxides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3- d], [3,2- d], [3,4- d] and [4,3- d]pyrimidine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00056G [pubs.rsc.org]

Application Note: High-Yield Esterification of 3-Amino-2-bromoisonicotinic Acid

Executive Summary

This application note details the optimized protocol for the methyl esterification of 3-Amino-2-bromoisonicotinic acid (CAS: 1269291-66-8). This scaffold is a critical intermediate in the synthesis of kinase inhibitors and heterocyclic drug candidates.

The steric congestion at the C4 position, combined with the electron-withdrawing nature of the C2-bromine and the potential for zwitterionic behavior from the C3-amine, presents specific synthetic challenges. This guide provides two validated methods: a Standard Thionyl Chloride Protocol (preferred for scale-up) and a Sulfuric Acid Catalysis Protocol (alternative), along with analytical validation standards.

Chemical Strategy & Mechanistic Insight

Substrate Analysis

-

Steric Environment: The carboxylic acid at C4 is flanked by an amino group at C3. While the amino group provides electron density, the C2-bromine atom exerts an inductive electron-withdrawing effect (-I), potentially increasing the acidity of the carboxyl group but reducing the nucleophilicity of the carbonyl oxygen.

-

Reactivity Control: The primary risk during esterification is N-methylation or nucleophilic aromatic substitution (

) of the bromine if basic conditions (e.g., alkyl halides + base) are used. Therefore, acid-catalyzed Fischer esterification is the superior strategy. It protonates the amine (preventing N-alkylation) and activates the carbonyl for nucleophilic attack by methanol.

Reaction Pathway Visualization

The following diagram illustrates the activation and conversion pathway, highlighting the critical protonation state of the pyridine nitrogen and the exocyclic amine.

Figure 1: Mechanistic pathway for the acid-mediated esterification. Protonation of the pyridine ring and amino group prevents side reactions.

Experimental Protocols

Method A: Thionyl Chloride ( ) Mediated Esterification

Best for: High yields, scale-up, and generation of the HCl salt. Scale: 10 g basis (Adjustable).

Reagents & Equipment

| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4] | Amount |

| 3-Amino-2-bromoisonicotinic acid | 217.02 | 1.0 | 10.0 g |

| Thionyl Chloride ( | 118.97 | 3.0 | 10.0 mL (16.4 g) |

| Methanol (Anhydrous) | 32.04 | Solvent | 100 mL |

| Dichloromethane (DCM) | 84.93 | Workup | 150 mL |

| Sat. | - | Workup | 150 mL |

Step-by-Step Procedure

-

Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser (capped with a

drying tube or -

Solvent Charge: Add Methanol (100 mL) to the flask and cool to 0°C using an ice/water bath.

-

Activation (Exothermic): Add Thionyl Chloride (10.0 mL) dropwise via the addition funnel over 20–30 minutes.

-

Critical: Maintain internal temperature < 10°C . The reaction of

with MeOH generates HCl and heat.

-

-

Substrate Addition: Once addition is complete, remove the ice bath and allow the solution to stir for 10 minutes. Add 3-Amino-2-bromoisonicotinic acid (10.0 g) portion-wise as a solid.

-

Reaction: Heat the mixture to Reflux (65°C) for 4–6 hours .

-

Monitoring: Check by TLC (System: 50% EtOAc/Hexanes) or LCMS. The starting material (acid) will disappear; the ester is less polar.

-

-

Workup (Option 1: Isolation as HCl Salt):

-

Cool to Room Temperature (RT).

-

Concentrate in vacuo to remove solvent and excess

. -

Triturate the residue with diethyl ether (

) to precipitate the hydrochloride salt. Filter and dry.

-

-

Workup (Option 2: Isolation as Free Base):

-

Concentrate the reaction mixture to ~20 mL volume.

-

Dilute with DCM (100 mL) .

-

Slowly add Sat.

(Caution: Gas evolution -

Separate phases.[1] Extract aqueous layer with DCM (2 x 50 mL).

-

Combine organics, dry over

, filter, and concentrate.

-

Method B: Sulfuric Acid ( ) Catalysis

Best for: Operations where

Reagents

-

Substrate: 1.0 equiv

- (conc.): 1.5 equiv

-

Methanol: 10–20 volumes

Procedure

-

Dissolve the starting material in Methanol (20 vol).

-

Slowly add concentrated

at RT. -

Heat to reflux for 12–16 hours. (Slower kinetics than Method A).

-

Workup: Concentrate to remove MeOH. Neutralize carefully with aqueous

to precipitate the ester (if solid) or extract into EtOAc.

Analytical Validation & QC

Expected Data Specifications

| Parameter | Specification | Notes |

| Appearance | Off-white to yellow solid | Color depends on impurities/oxidation. |

| LCMS (ESI+) | [M+H]+ = 231.0 / 233.0 | Characteristic 1:1 Bromine isotope pattern. |

| 1H NMR (DMSO-d6) | Methyl ester singlet is diagnostic. | |

| 1H NMR (Ar-H) | Pyridine ring protons (shifts vary by salt form). |

Troubleshooting Guide

-

Issue: Incomplete Conversion.

-

Cause: Water in methanol or insufficient acid.

-

Fix: Add 10% more

and reflux for an additional 2 hours. Ensure drying tube is active.

-

-

Issue: Low Yield after Workup.

-

Cause: Product is amphoteric. If pH is too low (<4), it stays in water (protonated pyridine). If pH is too high (>10), potential hydrolysis or solubility issues.

-

Fix: Target pH 8.0–8.5 during extraction.

-

-

Issue: N-Methylation.

-

Cause: Use of Methyl Iodide (avoid this method). In acid catalysis, this is chemically impossible.

-

References

-

Vertex Pharmaceuticals. (2002). Process for making 3-amino-2-chloro-4-methylpyridine. US Patent 6,399,781. Google Patents. Link

-

Synblock. (n.d.). Methyl 3-bromoisonicotinate Product Data. Synblock Chemical Catalog. Link

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 25307230, Methyl 2-amino-5-bromoisonicotinate. PubChem.[5] Link

-

Li, J., et al. (2012). Preparation method of 3-amino-2,2-dimethylpropionamide. CN Patent 102477002B. Google Patents. Link

-

Brook, M. A., et al. (2011). A Convenient Synthesis of Amino Acid Methyl Esters. MDPI Molecules, 16(5). Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Methyl 2-amino-5-bromoisonicotinate | C7H7BrN2O2 | CID 25307230 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Preparation of 3-Amino-2-arylisonicotinic Acids via Cross-Coupling

Introduction: The Significance of 3-Amino-2-arylisonicotinic Acids in Modern Drug Discovery

The 3-amino-2-arylisonicotinic acid scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active molecules. Its inherent structural rigidity, coupled with the presence of three key functional groups—a carboxylic acid, an amino group, and an aryl substituent—provides a versatile platform for designing compounds with tailored pharmacological profiles. These features allow for multi-point interactions with biological targets, making this scaffold particularly valuable in the development of novel therapeutics for a range of diseases, including cancer, inflammatory disorders, and infectious agents. The strategic placement of the amino and aryl groups on the pyridine ring significantly influences the electronic properties and three-dimensional shape of the molecule, enabling fine-tuning of its binding affinity and selectivity. The preparation of these complex molecules, however, requires a robust and efficient synthetic strategy. This application note provides a detailed, field-proven protocol for the synthesis of 3-amino-2-arylisonicotinic acids, centered around a key palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Strategic Overview: A Stepwise Approach to Functionalization

The synthesis of 3-amino-2-arylisonicotinic acids is strategically achieved through a three-step sequence, commencing with the commercially available 3-aminoisonicotinic acid. The core of this methodology lies in the regioselective installation of the aryl group at the C2 position via a Suzuki-Miyaura cross-coupling reaction. To facilitate this, the starting material is first converted to a more suitable intermediate, methyl 3-amino-2-chloroisonicotinate. This intermediate then undergoes the pivotal cross-coupling reaction, followed by hydrolysis of the methyl ester to yield the final 3-amino-2-arylisonicotinic acid.

Technical Support Center: Preventing Protodebromination in Pyridine Coupling Reactions

Prepared by: Your Senior Application Scientist Team

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the persistent challenge of protodebromination during palladium-catalyzed cross-coupling reactions involving bromopyridine substrates. Our goal is to move beyond simple procedural lists and explain the underlying chemical principles, empowering you to make informed decisions to optimize your reaction outcomes.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the fundamental concepts behind protodebromination in the context of pyridine chemistry.

Q1: What is protodebromination, and why is it a particularly challenging side reaction with bromopyridine substrates?

A1: Protodebromination is an undesired side reaction where the bromine atom on your pyridine ring is replaced by a hydrogen atom, leading to a reduced yield of your target coupled product and complicating purification.[1] This issue is especially pronounced with bromopyridine substrates due to a combination of electronic and coordination effects:

-

Electron-Deficient Ring: The pyridine ring is electron-deficient, which can make the initial oxidative addition step of the catalytic cycle less favorable compared to more electron-rich aryl bromides.[2]

-

Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen atom can coordinate strongly to the palladium catalyst.[2][3] This coordination can sometimes lead to catalyst inhibition or the formation of off-cycle, inactive species, slowing down the desired coupling pathway and giving more time for side reactions to occur.

-

Competing Kinetics: The core of the problem lies in the competition between the desired catalytic cycle (oxidative addition, transmetalation, reductive elimination) and the protodebromination pathway. If the desired coupling is slow, the opportunity for protodebromination increases.[4]

Q2: What are the primary mechanistic pathways leading to protodebromination?

A2: Protodebromination is not a single, simple reaction but can occur through several mechanisms, often concurrently. The primary pathways are influenced by your choice of base, solvent, ligand, and the specific palladium species in your flask.

-

Direct Protonolysis: In the presence of a proton source (e.g., water, alcohol, or even trace acidic impurities), the C-Br bond can be cleaved. This is often facilitated by the reaction conditions, particularly the base and temperature.

-

Reductive Hydrodehalogenation: This pathway involves the palladium catalyst. After oxidative addition of the bromopyridine to Pd(0), the resulting Pd(II) intermediate can react with a hydride source. Impurities, solvents, or even the base can sometimes act as hydride donors. Subsequent reductive elimination of Ar-H yields the protodebrominated pyridine.

-

Palladium-Catalyzed Protodeboronation: While technically a different reaction, the protodeboronation of the boronic acid coupling partner is a closely related and often co-occurring problem, especially with unstable heteroaryl boronic acids like 2-pyridyl boronic acid.[5][6] If the boronic acid decomposes to the corresponding protodeboronated arene, it is removed from the productive catalytic cycle. Recent studies have shown that bulky phosphine ligands can actively promote palladium-catalyzed protodeboronation.[7][8]

Below is a simplified diagram illustrating the competition between the desired Suzuki-Miyaura coupling and the protodebromination side reaction.

Caption: Competing pathways: Suzuki coupling vs. Protodebromination.

Q3: How does the bromine atom's position (2-, 3-, or 4-bromo) influence protodebromination?

A3: The position of the bromine atom significantly impacts the substrate's reactivity.

-

2-Bromopyridines: These are often the most challenging. The proximity of the nitrogen atom to the reaction center can lead to strong chelation with the palladium catalyst, potentially slowing down key steps like reductive elimination. Furthermore, 2-pyridyl boronic acids are notoriously unstable and prone to rapid protodeboronation.[5][9]

-

4-Bromopyridines: These substrates are generally more reactive in a productive manner than their 2-bromo counterparts. The nitrogen is further from the C-Br bond, reducing its direct interference with the catalytic center.

-

3-Bromopyridines: Their reactivity often falls between the 2- and 4-isomers. While catalyst coordination can still be a factor, it is generally less problematic than with 2-bromopyridines.[10]

Section 2: Troubleshooting Guide

You've run your reaction and the LC-MS or NMR shows a significant peak for your debrominated starting material. Here is a systematic, step-by-step guide to troubleshoot and optimize your reaction.

Caption: Systematic troubleshooting workflow for protodebromination.

Step 1: Evaluate and Optimize the Base

Causality: The base is critical. Its job is to activate the boronic acid to form a more nucleophilic boronate species for transmetalation.[11] However, strong bases can promote deprotonation of water or other protic species, increasing the rate of protonolysis.[1] The choice of base can significantly alter the reaction kinetics.

Troubleshooting Actions:

-

Reduce Basicity: If you are using strong bases like NaOH or KOH, switch to milder inorganic bases.

-

Screen Alternatives: Test a panel of bases to find the optimal balance between activating the boronic acid and minimizing side reactions.

-

Ensure Anhydrous Conditions: Water is a primary proton source. Use anhydrous solvents and, if possible, powdered, dry bases like potassium fluoride (KF).

| Base Type | Examples | Rationale for Use | Potential Drawback |

| Strong Hydroxides | NaOH, KOH | Highly effective at boronate formation. | Often increases rate of protodebromination significantly.[1] |

| Carbonates | K₂CO₃, Cs₂CO₃ | Good starting point; generally milder and effective.[1] | Cs₂CO₃ is more soluble but also more expensive and hygroscopic. |

| Phosphates | K₃PO₄ | Often very effective, particularly in challenging couplings. | Can be a strong base; requires careful optimization. |

| Fluorides | KF | Activates boronic acids/esters effectively, often under milder conditions.[6] | Can be less effective for very unreactive substrates. |

Step 2: Re-assess the Ligand and Catalyst System

Causality: The ligand dictates the steric and electronic environment around the palladium center, directly influencing the rates of oxidative addition, transmetalation, and reductive elimination. Bulky, electron-rich phosphine ligands, often used to promote the difficult oxidative addition of aryl chlorides, can paradoxically accelerate protodebromination pathways.[7][8]

Troubleshooting Actions:

-

Move Away from Bulky Ligands: If using a very bulky ligand (e.g., tBu₃P) and observing protodebromination, switch to a ligand with a smaller cone angle or different electronic properties.

-

Use Pre-formed Catalysts: Using a well-defined Pd(0) source or a pre-catalyst (like a Buchwald G3 precatalyst) can improve reaction consistency and avoid issues related to the reduction of Pd(II) sources in the presence of a coordinating pyridine.[3][9]

| Ligand Class | Examples | When to Use | Rationale |

| Bulky, Electron-Rich | tBu₃P, SPhos, XPhos | For challenging oxidative additions (e.g., aryl chlorides, unreactive bromides). | Can accelerate the desired coupling, but may also promote protodebromination.[1][7] Use with caution. |

| Less Donating | PPh₃, P(o-tol)₃ | Good starting point for general couplings. | May be less effective for very challenging substrates but often disfavors hydrodehalogenation.[1] |

| Bidentate | dppf | Often provides good stability to the catalytic complex. | Can be a good choice to suppress side reactions.[12] |

| Phosphine Oxides | (1-Ad)₂P(O)H | Shown to be effective for coupling of 2-pyridyl nucleophiles.[6][9] | Offers an alternative ligand class when phosphines fail. |

Step 3: Control Reaction Parameters (Temperature & Solvent)

Causality: Like most reactions, side reactions often have a different activation energy than the desired reaction. Protodebromination is frequently favored at higher temperatures.[1] The solvent's role is to solubilize reagents and mediate reactivity; protic solvents are direct proton sources, while aprotic polar solvents can contain trace water.

Troubleshooting Actions:

-

Lower the Temperature: This is one of the simplest and most effective changes. Attempt the reaction at a lower temperature (e.g., reduce from 100 °C to 80 °C) and monitor the ratio of product to side product.[1]

-

Use Aprotic Solvents: Prefer aprotic solvents like Dioxane, Toluene, or THF to minimize the presence of proton sources.[1]

-

Ensure Dryness: Always use anhydrous solvents to minimize adventitious water, which is a key player in protodebromination.

Step 4: Consider the Stability of the Coupling Partner

Causality: The problem may not be with your bromopyridine but with the instability of your boronic acid coupling partner. Heteroaryl boronic acids, particularly 2-pyridyl boronic acid, are highly susceptible to protodeboronation, especially in the presence of aqueous bases.[2][5]

Troubleshooting Actions:

-

Use Boronic Esters: Switch from a boronic acid to a more stable boronic ester, such as a pinacol (Bpin) or MIDA boronate. These act as "slow-release" sources of the boronic acid, keeping its standing concentration low and minimizing decomposition.[5]

-

Check Reagent Quality: Ensure your boronic acid or ester is fresh and pure. Check by NMR before use to confirm its integrity.

Section 3: Optimized Experimental Protocol

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of a bromopyridine with an arylboronic acid/ester, incorporating best practices to minimize protodebromination.

Reaction: Aryl-Br + Ar'-B(OR)₂ → Aryl-Ar'

Materials:

-

Bromopyridine (1.0 equiv)

-

Arylboronic acid pinacol ester (1.2 - 1.5 equiv)

-

Palladium pre-catalyst (e.g., Pd₂(dba)₃ with a ligand, or a pre-formed catalyst like XPhos Pd G3) (1-5 mol%)

-

Ligand (if not using a pre-catalyst, e.g., SPhos, XPhos) (2-10 mol%)

-

Base (e.g., K₃PO₄, K₂CO₃) (2-3 equiv, dried in an oven beforehand)

-

Anhydrous solvent (e.g., 1,4-Dioxane or Toluene)

Procedure:

-

Vessel Preparation: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the bromopyridine, the arylboronic ester, the palladium catalyst/pre-catalyst, the ligand (if separate), and the dried base.

-

Optimization Note 1: If protodebromination is severe, choose a milder base like K₂CO₃ as your starting point.[1]

-

-

Inert Atmosphere: Seal the vessel with a septum or screw cap. Evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure all oxygen is removed.

-

Expert Tip: A robust inert atmosphere is crucial. Oxygen can lead to catalyst degradation and formation of phosphine oxides, altering the catalytic cycle.

-

-

Solvent Addition: Add the anhydrous solvent via syringe.

-

Optimization Note 2: Ensure your solvent is from a freshly opened bottle or a solvent purification system to minimize water content.

-

-

Heating and Monitoring: Place the reaction in a pre-heated oil bath or heating block at the desired temperature (e.g., start at 80 °C). Stir vigorously.

-

Optimization Note 3: This is a critical parameter. If protodebromination is observed, lower the temperature.[1] The goal is to find the "sweet spot" where the desired reaction proceeds at a reasonable rate while the side reaction is minimized.

-

-

Reaction Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS at regular intervals (e.g., every hour). Look for the consumption of starting material and the formation of both the desired product and the protodebrominated byproduct.

-

Work-up: Once the starting material is consumed or the reaction has stalled, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine to remove the inorganic salts.

-

Purification and Analysis: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography. Analyze the final product and isolated yields to quantify the success of the optimization.

References

- BenchChem. (n.d.). Impact of base and solvent choice on 2-Chloropyridine-3-boronic acid reactions.

- BenchChem. (n.d.). Preventing debromination during reactions with 4'-Bromobiphenyl-2-carboxylic acid.

- Yu, J.-Q., et al. (n.d.). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. PMC.

- Willis, M. C., et al. (2020). Proposed mechanism for the protodeboronation of 2‐pyridyl boronic acid. ResearchGate.

- Wikipedia. (n.d.). Protodeboronation.

- Willis, M. C., et al. (n.d.). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. PMC.

- Buchwald, S. L. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.

- Organic Chemistry Portal. (n.d.). Suzuki Coupling.

- American Chemical Society. (n.d.). Bulky ligands promote palladium-catalyzed protodeboronation.

- ChemRxiv. (n.d.). Bulky phosphine ligands promote palladium-catalyzed protodeboronation.

- Reddit. (2025, October 12). Unexpected byproduct in Suzuki-Miyaura coupling - protodeboronation competing at room temperature?. r/chemistry.

- MDPI. (2017, January 27). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities.

- Reddit. (2023, July 15). Protodeboronation product. r/Chempros.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. reddit.com [reddit.com]

- 5. Protodeboronation - Wikipedia [en.wikipedia.org]

- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Bulky ligands promote palladium-catalyzed protodeboronation - American Chemical Society [acs.digitellinc.com]

- 8. chemrxiv.org [chemrxiv.org]

- 9. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Suzuki Coupling [organic-chemistry.org]

- 12. reddit.com [reddit.com]

Solubility issues of 3-Amino-2-bromoisonicotinic acid in DMSO and methanol

Technical Support Center: 3-Amino-2-bromoisonicotinic acid

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support guide for 3-Amino-2-bromoisonicotinic acid. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the solubility of this compound, particularly in common laboratory solvents like Dimethyl Sulfoxide (DMSO) and methanol. Our goal is to equip you with the knowledge to overcome solubility challenges and ensure the success of your experiments.

Understanding the Molecule: Key Physicochemical Properties

Before troubleshooting, it's crucial to understand the structural characteristics of 3-Amino-2-bromoisonicotinic acid. This molecule is amphoteric, meaning it possesses both acidic (carboxylic acid) and basic (amino group) functional groups.[1][2][3] This dual nature is a primary determinant of its solubility behavior, which is often highly dependent on the pH of the solution.[4][5][6]

| Property | Value | Source |

| Molecular Formula | C₆H₅BrN₂O₂ | [7] |

| Molecular Weight | 217.02 g/mol | [7][8] |

| Appearance | Solid (powder/crystalline) | Inferred |

| Key Functional Groups | Carboxylic Acid, Amino Group, Pyridine Ring | [7] |

| Predicted Nature | Amphoteric / Zwitterionic | [1][2][9] |

Troubleshooting Guide: Step-by-Step Protocols

This section addresses specific solubility issues in a question-and-answer format, providing logical workflows to resolve them.

Q1: My 3-Amino-2-bromoisonicotinic acid is not dissolving in DMSO at room temperature. What should I do?

A1: This is a common issue, as dissolution can be slow even in a powerful solvent like DMSO.[10] The following sequential steps are recommended. Do not proceed to the next step unless the previous one fails.

Step-by-Step Dissolution Protocol for DMSO:

-

Ensure Adequate Mixing: Begin by vortexing the solution vigorously for 1-2 minutes. Sometimes, the powder can agglomerate, and mechanical force is needed to break it apart and increase the surface area exposed to the solvent.

-

Apply Gentle Heat: If vortexing is insufficient, warm the solution in a water bath set to 30-40°C for 10-15 minutes.[11] Increased temperature provides the kinetic energy needed to overcome the crystal lattice energy of the solid.[12] Caution: Do not overheat, as it may risk degrading the compound.

-

Utilize Sonication: If the compound remains undissolved, use a bath sonicator. Sonicate the vial in short bursts (e.g., 5-10 minutes) to break up particles and facilitate dissolution through cavitation. Monitor the sample to prevent excessive heating.

-

Verify Solvent Quality: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air. Contamination with water can significantly alter its solvation properties.[11] If solubility issues persist, try using a fresh, unopened bottle of anhydrous DMSO.

Below is a workflow diagram to guide your troubleshooting process.

Caption: Workflow for dissolving 3-Amino-2-bromoisonicotinic acid in DMSO.

Q2: I am observing very poor solubility in methanol. Is this expected, and what are my options?

A2: Yes, this is expected. While methanol is a polar protic solvent, its solvation power for a complex, amphoteric molecule like 3-Amino-2-bromoisonicotinic acid can be limited compared to DMSO. The compound's internal charge interactions (forming a zwitterion) can make it less soluble in alcohols than in highly polar aprotic solvents.[1][2]

Your primary options are pH adjustment or using a co-solvent system .[13][14][15]

Option 1: pH Adjustment (Recommended for Protic Solvents)

The solubility of amphoteric compounds is lowest at their isoelectric point (pI) and increases significantly in acidic or basic conditions.[2][6] By converting the molecule into a salt, you can dramatically improve its solubility in polar protic solvents like methanol or water.[3][4]

Protocol for Basic pH Adjustment:

-

Prepare a 1N NaOH Solution: Prepare a stock solution of 1N sodium hydroxide in methanol.

-

Weigh Compound: Accurately weigh the desired amount of 3-Amino-2-bromoisonicotinic acid into a sterile vial.

-

Add Methanol: Add approximately 90% of the final desired volume of methanol to the vial.

-

Titrate with Base: While stirring, add the 1N NaOH solution dropwise. The carboxylic acid group will be deprotonated to form a highly polar and more soluble sodium carboxylate salt.[3]

-

Observe Dissolution: Continue adding base until the solid is fully dissolved. Be mindful of the final concentration of NaOH in your solution, as it may affect downstream experiments.

-

Adjust to Final Volume: Once dissolved, add methanol to reach the final target volume.

Option 2: Using a Co-solvent System